molecular formula C34H36N4O4 B1668624 (N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide CAS No. 158198-45-9

(N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide

Cat. No. B1668624
M. Wt: 564.7 g/mol
InChI Key: OXFGJTLRVUALAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chir 2279 is a N-(substituted)glycine peptoid trimer with high-affinity binding for alpha 1-adrenoceptors. CHIR 2279 antagonized the epinephrine-induced increase in intraurethal pressure (pseudo pA2, 6.86) in dogs.

Scientific Research Applications

Synthesis and Structural Characterization

One application of similar compounds involves their synthesis and structural characterization. For instance, the synthesis and structural analysis of N-para-ferrocenyl benzoyl amino acid ethyl esters, which have similarities in structure and function, have been explored. These compounds were characterized using techniques like NMR and mass spectrometry, and their crystal structures were determined (Savage et al., 2005).

Hydrolysis of Oligopeptides

The hydrolysis of oligopeptides containing glycine and tyrosine is another relevant area. Research on (glycyl)n-l-tyrosine ethyl esters, which bear resemblance to the compound , has been conducted to understand their behavior under hydrolytic conditions (Yoshida et al., 1968).

Modeling of Enzymatic Reactions

The compound's structure is conducive for modeling enzymatic reactions, such as the Thermolysin-catalyzed condensation of related peptides. This is valuable in understanding peptide synthesis and enzyme-substrate interactions (Nakanishi et al., 1986).

Ligand Synthesis and Characterization

Ligand synthesis and characterization, including the preparation of novel N,N'-Ethylene-Bridged-(S)-Histidyl-(S)-Tyrosine Derivatives and their copper(II) complexes, is another application. These studies contribute to the understanding of complex molecular structures and their interactions (Yamato et al., 2000).

Receptor Antagonism Studies

Compounds like N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide have been used in receptor antagonism studies, particularly for the NMDA receptor subtype. This is crucial for understanding receptor function and for developing potential therapeutic agents (Tamiz et al., 1998).

properties

CAS RN

158198-45-9

Product Name

(N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide

Molecular Formula

C34H36N4O4

Molecular Weight

564.7 g/mol

IUPAC Name

2-amino-N-[2-[2-(4-hydroxyphenyl)ethyl-(2-phenylethyl)amino]acetyl]-N-[2-(4-phenylanilino)acetyl]acetamide

InChI

InChI=1S/C34H36N4O4/c35-23-32(40)38(33(41)24-36-30-15-13-29(14-16-30)28-9-5-2-6-10-28)34(42)25-37(21-19-26-7-3-1-4-8-26)22-20-27-11-17-31(39)18-12-27/h1-18,36,39H,19-25,35H2

InChI Key

OXFGJTLRVUALAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN(CCC2=CC=C(C=C2)O)CC(=O)N(C(=O)CN)C(=O)CNC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC2=CC=C(C=C2)O)CC(=O)N(C(=O)CN)C(=O)CNC3=CC=C(C=C3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(N-(2-(4-hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide
CHIR 2279
CHIR-2279

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide
Reactant of Route 2
(N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide
Reactant of Route 3
(N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide
Reactant of Route 4
(N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide
Reactant of Route 5
Reactant of Route 5
(N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide
Reactant of Route 6
(N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide

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